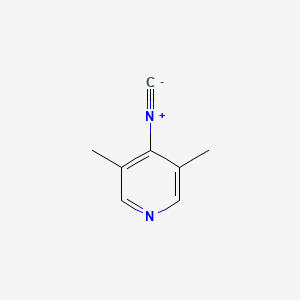
Pyridine, 4-isocyano-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-isocyano-3,5-dimethyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of an isocyano group at the 4-position and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-isocyano-3,5-dimethyl- typically involves the introduction of the isocyano group into the pyridine ring. One common method is the reaction of 3,5-dimethylpyridine with a suitable isocyanide reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the isocyano group.
Industrial Production Methods
Industrial production of Pyridine, 4-isocyano-3,5-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-isocyano-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to other functional groups.
Substitution: The isocyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
Pyridine, 4-isocyano-3,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 4-isocyano-3,5-dimethyl- involves its interaction with molecular targets through its isocyano group. This group can act as both a nucleophile and an electrophile, allowing the compound to participate in various chemical reactions. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3,5-dimethyl-: Lacks the isocyano group, making it less reactive in certain chemical reactions.
Pyridine, 4-isocyano-2,6-dimethyl-: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
Pyridine, 4-isocyano-3,5-dimethyl- is unique due to the presence of both the isocyano group and the specific positioning of the methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
130670-82-5 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.166 |
IUPAC Name |
4-isocyano-3,5-dimethylpyridine |
InChI |
InChI=1S/C8H8N2/c1-6-4-10-5-7(2)8(6)9-3/h4-5H,1-2H3 |
InChI Key |
JRGQJAWARVFOTF-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=C1[N+]#[C-])C |
Synonyms |
Pyridine, 4-isocyano-3,5-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















